ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
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Overview
Description
“Ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate” is a chemical compound. It is also known as "methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" . The compound has a molecular formula of C11H9NO4 and a molecular weight of 219.19 .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated its antihypertensive potential in rats .
Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate” include a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .
properties
IUPAC Name |
ethyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-11(15)7-14-10-5-4-8(2)6-9(10)12(16)13(14)17/h4-6H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJKBCOJRSLIRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)C(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate |
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